Isohumulone

描述

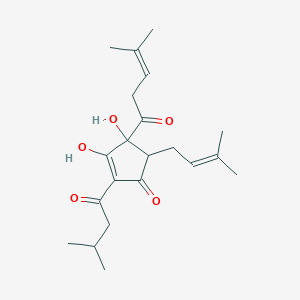

Isohumulone (CAS 25522-96-7) is a bitter-tasting compound derived from hops (Humulus lupulus), primarily responsible for the characteristic bitterness of beer . Its molecular formula is C₂₁H₃₀O₅ (molecular weight: 362.46 g/mol), and it exists as a mixture of cis- and trans-isomers . This compound forms during the brewing process through the isomerization of humulone (α-acid), a precursor compound in hops .

属性

IUPAC Name |

3,4-dihydroxy-2-(3-methylbutanoyl)-5-(3-methylbut-2-enyl)-4-(4-methylpent-3-enoyl)cyclopent-2-en-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H30O5/c1-12(2)7-9-15-19(24)18(16(22)11-14(5)6)20(25)21(15,26)17(23)10-8-13(3)4/h7-8,14-15,25-26H,9-11H2,1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QARXXMMQVDCYGZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(=O)C1=C(C(C(C1=O)CC=C(C)C)(C(=O)CC=C(C)C)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H30O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90948427 | |

| Record name | 3,4-Dihydroxy-2-(3-methylbutanoyl)-5-(3-methylbut-2-en-1-yl)-4-(4-methylpent-3-enoyl)cyclopent-2-en-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90948427 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

362.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Isohumulone A | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0030026 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

25522-96-7, 467-72-1 | |

| Record name | Isohumulone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=25522-96-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Isohumulone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025522967 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3,4-Dihydroxy-2-(3-methylbutanoyl)-5-(3-methylbut-2-en-1-yl)-4-(4-methylpent-3-enoyl)cyclopent-2-en-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90948427 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,4-dihydroxy-5-(3-methylbut-2-enyl)-2-(3-methyl-1-oxobutyl)-4-(4-methyl-1-oxopent-3-enyl)cyclopent-2-en-1-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.042.778 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Isohumulone A | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0030026 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

62 - 63 °C | |

| Record name | Isohumulone A | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0030026 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

准备方法

Industrial-Scale Production Methodology

Humulone Extraction and Alkaline Partitioning

-

Solvent dissolution : 50 g hop extract (51.4% humulones) mixed with 1 volume isohexane

-

Base addition : 150 g 3% KOH solution (1.1 molar equivalents to humulones)

-

Partitioning conditions : 40°C for 20 minutes with overhead stirring

-

Phase separation : 30-minute settling produces humulone-rich aqueous layer (pH 8.6–9.0)

This step removes 98% of lupulones and 99.5% of fatty acids, critical for preventing downstream precipitation.

Metal-Catalyzed Isomerization

The aqueous phase undergoes magnesium sulfate-catalyzed conversion:

| Parameter | Specification |

|---|---|

| MgSO₄·7H₂O | 7.12 g in 21 mL H₂O |

| Temperature | Reflux (100°C) |

| Reaction time | 75 minutes |

| Conversion rate | >99% (HPLC-verified) |

Maintaining pH <9.5 prevents allo-isohumulone formation, while nitrogen sparging minimizes oxidative degradation.

Purification and Stabilization Techniques

Acid-Mediated Chelate Disruption

Post-isomerization processing involves:

-

Acidification : 1.0 molar equivalent H₂SO₄ (35% solution) at 85°C

-

Solvent extraction : Isohexane (1:1 v/v) at 40°C

-

Washing : RO water (1/3 volume) removes residual Mg²⁺/SO₄²⁻

Critical control points :

Final Product Formulation

The purified isohexane phase undergoes alkaline back-extraction:

-

Neutralization : Adjust to pH 7.0 with 10% KOH

-

Concentration : Rotary evaporation removes solvents

-

Standardization : Dilute to 30% w/v in aqueous KOH (pH 9.2)

This yields a storage-stable product with:

Analytical Quality Control Measures

Chromatographic Monitoring

High-performance liquid chromatography (HPLC) with UV detection at 270 nm tracks:

-

Humulone → this compound conversion

-

Allo-isohumulone byproducts (<2%)

-

Lupulone contamination (<0.5%)

Typical retention times:

| Compound | Retention Time (min) |

|---|---|

| Humulone | 12.4 |

| This compound | 15.7 |

| Allo-isohumulone | 17.2 |

Comparative Analysis of Metal Catalysts

Catalyst selection significantly impacts process economics and product quality:

| Parameter | MgSO₄ | ZnCl₂ |

|---|---|---|

| Acid requirement | 1.0 eq H₂SO₄ | 1.2 eq H₂SO₄ |

| Reaction rate | 75 min | 60 min |

| Metal residuals | <10 ppm | <15 ppm |

| Product haze | None | Slight turbidity |

Magnesium salts provide optimal balance between reaction speed and purification ease, though zinc enables faster isomerization .

化学反应分析

Types of Reactions: Isohumulone undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions can alter its chemical structure and properties.

Common Reagents and Conditions:

Oxidation: this compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate. This reaction typically occurs under acidic or neutral conditions.

Reduction: this compound can be reduced using reducing agents such as sodium borohydride or lithium aluminum hydride. This reaction typically occurs under basic conditions.

Substitution: this compound can undergo substitution reactions with nucleophiles such as amines or thiols. These reactions typically occur under basic or neutral conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can lead to the formation of various oxidized derivatives, while reduction can yield reduced derivatives with different chemical properties .

科学研究应用

Brewing Industry

Isohumulone as a Bittering Agent

This compound is primarily recognized for its role as a bittering agent in beer. It is formed during the boiling process of hops, where humulones undergo isomerization. The bitterness imparted by this compound is essential for balancing the sweetness of malt in beer formulations.

- Chemical Structure and Isomerization : this compound exists in two stereoisomeric forms: trans-isohumulone and cis-isohumulone, with a typical ratio of approximately 32:68. The isomerization process enhances the stability and solubility of the bitter compounds in beer.

- Sensory Impact : The bitterness level contributed by this compound can be quantitatively measured using the International Bitterness Units (IBU) scale. Studies indicate that this compound's bitterness perception varies with concentration and interaction with other flavor compounds.

Food Preservation

Antimicrobial Properties

This compound exhibits antimicrobial properties, making it a candidate for food preservation:

- Mechanism of Action : Research shows that this compound can disrupt bacterial cell membranes, leading to increased permeability and eventual cell lysis. This property has been explored for its potential to extend shelf life in food products.

- Case Study : A study published in Applied Microbiology demonstrated that this compound effectively inhibited the growth of Bacillus subtilis, suggesting its utility as a natural preservative in food systems.

Pharmaceutical Applications

Potential Therapeutic Uses

Emerging research indicates that this compound may possess therapeutic benefits:

- Anti-inflammatory Effects : this compound has been studied for its anti-inflammatory properties, which could be beneficial in treating conditions such as arthritis. A review highlighted its ability to modulate inflammatory pathways.

- Cancer Research : Preliminary studies suggest that this compound may have anti-cancer properties, particularly through mechanisms involving apoptosis induction in cancer cells. Further research is needed to elucidate these effects fully.

作用机制

Isohumulone exerts its effects through various molecular targets and pathways. Its bitterness is primarily due to its interaction with taste receptors on the tongue. This compound binds to specific bitter taste receptors, triggering a signal that is perceived as bitterness by the brain .

In terms of its antimicrobial properties, this compound disrupts the cell membranes of bacteria, leading to cell death. This mechanism makes it effective against a wide range of bacterial species .

相似化合物的比较

Comparison with Structurally Similar Compounds

Humulone (α-Acid)

Chemical Profile :

Functional Differences :

Cohumulone

Chemical Profile :

Functional Differences :

- Bitterness Quality : Cohumulone-derived iso-cohumulone contributes to a harsher bitterness compared to this compound, often considered less desirable in beer flavor profiles .

- Antimicrobial Activity : this compound shows stronger antibacterial effects against Staphylococcus aureus than iso-cohumulone (MIC: 25 µg/mL vs. 50 µg/mL) .

Lupulone (β-Acid)

Chemical Profile :

Functional Differences :

- Stability : Lupulone is more oxidation-prone than humulone/isohumulone, leading to rapid degradation in stored hops.

Functional Comparison of this compound and Analogues

| Property | This compound | Humulone | Cohumulone | Lupulone |

|---|---|---|---|---|

| Bitterness Threshold | 5–6 ppm (beer) | Non-bitter | 6–7 ppm (harsher tone) | Negligible |

| Water Solubility | >100 mg/L | <10 mg/L | ~50 mg/L | <5 mg/L |

| Antimicrobial MIC | 25 µg/mL (S. aureus) | Inactive | 50 µg/mL (S. aureus) | 100 µg/mL (E. coli) |

| Thermal Stability | Stable in beer | Degrades at >80°C | Moderate stability | Highly labile |

Research Findings on Pharmacological Activities

Anti-Inflammatory Effects

Anticancer Potential

生物活性

Antibacterial Activity

This compound exhibits notable antibacterial properties against various bacterial strains. Studies have demonstrated that this compound and its related compounds can inhibit the growth of both Gram-positive and Gram-negative bacteria.

Key Findings:

- Inhibition Concentrations : The Minimum Inhibitory Concentration (MIC) for this compound against Staphylococcus aureus was reported at approximately 16 µg/ml, while it was less effective against Gram-negative bacteria like Escherichia coli .

- Comparison with Other Compounds : Trans-isohumulone has shown to be significantly more effective than humulone, with antibacterial activity approximately 20 times greater .

Table 1: Antibacterial Activity of this compound and Related Compounds

| Compound | MIC (µg/ml) | Target Bacteria |

|---|---|---|

| This compound | 16 | Staphylococcus aureus |

| Trans-isohumulone | 0.8 | Bacillus subtilis |

| Humulone | 32 | Micrococcus lysodeikticus |

| Lupulone | 1.6 - 12.5 | Listeria monocytogenes |

The antibacterial effects of this compound are attributed to its ability to disrupt bacterial cell membranes. It interferes with the phosphoenolpyruvate (PEP) transport system in Gram-positive bacteria, leading to membrane leakage and subsequent inhibition of essential cellular functions such as respiration and protein synthesis .

Additionally, this compound acts as an ionophore, facilitating the transport of ions across biological membranes, which can further compromise bacterial integrity .

Metabolic Effects

Recent studies have explored the metabolic impacts of isohumulones in animal models. In a study involving mice fed a high-fat diet, treatment with isohumulones resulted in improved glucose tolerance and reduced insulin resistance . This suggests potential applications for isohumulones in managing metabolic disorders such as obesity and diabetes.

Table 2: Metabolic Effects of Isohumulones in Animal Studies

Case Studies

- Antibacterial Efficacy : A study evaluating the effectiveness of hop-derived compounds found that isohumulones significantly inhibited the growth of pathogenic bacteria including Streptococcus pyogenes. However, in vivo tests indicated that the antibacterial efficacy diminished under physiological conditions .

- Metabolic Impact : In a controlled study on mice, those treated with isohumulones showed a marked improvement in metabolic parameters compared to control groups, indicating a potential role in dietary interventions aimed at metabolic health .

常见问题

Basic Research Questions

Q. What are the validated analytical methods for quantifying Isohumulone in complex matrices (e.g., plant extracts or biological fluids)?

- Methodological Answer: High-performance liquid chromatography (HPLC) coupled with UV-Vis or mass spectrometry (LC-MS) is the gold standard for quantification. Calibration curves using purified this compound standards are essential, with validation parameters including linearity (R² > 0.99), limit of detection (LOD), and recovery rates (85–115%). Matrix effects should be mitigated via solid-phase extraction or dilution .

Q. How can researchers optimize extraction protocols to maximize this compound yield while preserving structural integrity?

- Methodological Answer: Solvent selection (e.g., ethanol/water mixtures) and extraction techniques (e.g., Soxhlet, ultrasound-assisted extraction) must balance polarity with thermal stability. Fractional factorial designs can identify critical variables (e.g., temperature, solvent ratio). Post-extraction stability assays under varying pH and storage conditions are recommended to assess degradation kinetics .

Q. What in vitro models are suitable for preliminary screening of this compound’s bioactivity (e.g., anti-inflammatory effects)?

- Methodological Answer: Cell-based assays using RAW 264.7 macrophages or primary human monocytes are common. Dose-response curves (0.1–100 µM) with LPS-induced inflammation markers (e.g., TNF-α, IL-6) should include positive controls (e.g., dexamethasone). Normalization to cell viability (MTT assay) is critical to distinguish cytotoxicity from bioactivity .

Advanced Research Questions

Q. How can contradictory findings in this compound’s pharmacokinetic properties (e.g., bioavailability) be systematically addressed?

- Methodological Answer: Contradictions often arise from variability in animal models (e.g., murine vs. humanized systems) or administration routes (oral vs. intravenous). A meta-analysis of existing data with subgroup stratification (species, dosage, formulation) can identify confounding factors. Comparative studies using isotopically labeled this compound and tandem mass spectrometry improve detection accuracy .

Q. What experimental designs elucidate this compound’s mechanism of action in modulating oxidative stress pathways?

- Methodological Answer: CRISPR-Cas9 gene-edited cell lines (e.g., Nrf2 knockouts) paired with RNA-seq or proteomic profiling can map signaling cascades. Redox-sensitive fluorescent probes (e.g., DCFH-DA) quantify ROS levels in real time. Dose- and time-dependent experiments must control for off-target effects using isoform-specific inhibitors .

Q. How can researchers reconcile discrepancies in this compound’s reported half-life across in vivo studies?

- Methodological Answer: Differences may stem from metabolic enzyme polymorphisms or gut microbiota variability. Pharmacokinetic studies should use standardized protocols: defined diets, germ-free vs. conventional animals, and LC-MS/MS for plasma quantification. Population pharmacokinetic modeling (e.g., NONMEM) accounts for inter-individual variability .

Q. What strategies validate this compound’s synergistic interactions with other phytochemicals in multi-compound formulations?

- Methodological Answer: Isobolographic analysis or combination index (CI) methods (e.g., Chou-Talalay) quantify synergy. High-throughput screening with factorial design (e.g., 3×3 concentration matrices) identifies optimal ratios. Mechanistic studies should integrate transcriptomics and molecular docking to predict binding affinities to shared targets .

Q. Methodological Considerations

- Data Contradiction Analysis : When conflicting results arise, apply triangulation by cross-validating findings via orthogonal methods (e.g., ELISA vs. Western blot for cytokine quantification) .

- Experimental Feasibility : Pilot studies using fractional factorial designs reduce resource expenditure while identifying critical variables .

- Ethical and Reproducibility Standards : Pre-register protocols (e.g., OSF) and adhere to ARRIVE guidelines for in vivo research to enhance transparency .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。